3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Sodium Channel Inhibitors

3-Cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide (CAS 1235406-40-2) is a heteroaryl-substituted benzenesulfonamide derivative characterized by a 1,2,4-thiadiazol-5-yl moiety coupled to a 3-cyano-4-fluorophenyl ring. This compound belongs to a class of sulfonamides extensively explored as voltage-gated sodium channel (Nav1.7) modulators in pain research , and serves as both a pharmacologically relevant scaffold and a key synthetic intermediate for more complex diaryl ether Nav1.7 inhibitors developed by Icagen/Pfizer.

Molecular Formula C9H5FN4O2S2
Molecular Weight 284.3 g/mol
CAS No. 1235406-40-2
Cat. No. B1427068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
CAS1235406-40-2
Molecular FormulaC9H5FN4O2S2
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)NC2=NC=NS2)C#N)F
InChIInChI=1S/C9H5FN4O2S2/c10-8-2-1-7(3-6(8)4-11)18(15,16)14-9-12-5-13-17-9/h1-3,5H,(H,12,13,14)
InChIKeyWSEFNWFOCLULGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide: A Core Sulfonamide Scaffold for Ion Channel and Kinase Inhibitor Programs


3-Cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide (CAS 1235406-40-2) is a heteroaryl-substituted benzenesulfonamide derivative characterized by a 1,2,4-thiadiazol-5-yl moiety coupled to a 3-cyano-4-fluorophenyl ring [1]. This compound belongs to a class of sulfonamides extensively explored as voltage-gated sodium channel (Nav1.7) modulators in pain research [2], and serves as both a pharmacologically relevant scaffold and a key synthetic intermediate for more complex diaryl ether Nav1.7 inhibitors developed by Icagen/Pfizer [3]. With a molecular weight of 284.3 g/mol, an XLogP3 of 1.4, and 8 hydrogen bond acceptors, this compound occupies a distinct physicochemical space compared to its thiazole and 1,3,4-thiadiazole analogs [1].

Why 3-Cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide Cannot Be Simply Interchanged with Thiazole or Alternative Heterocycle Analogs


Within benzenesulfonamide-based drug discovery programs targeting ion channels and kinases, the heterocyclic N-substituent is not a passive element but a critical determinant of target binding, selectivity, and physicochemical profile. The 1,2,4-thiadiazol-5-yl group in this compound provides one additional nitrogen atom compared to the thiazol-2-yl analog (CAS 1235406-28-6), increasing hydrogen bond acceptor count from 7 to 8 and altering both the electronic character of the sulfonamide linkage and the topology of potential target interactions [1]. In voltage-gated sodium channel (Nav) inhibitor programs, small changes to the heterocycle have been shown to dramatically affect isoform selectivity—for example, 1,2,4-thiadiazole-containing sulfonamides have demonstrated distinct Nav subtype selectivity profiles compared to thiazole-containing counterparts, with potency differences exceeding 100,000-fold between Nav1.7 and Nav1.5 in optimized analogs . Furthermore, the 3-cyano-4-fluoro substitution pattern imparts a specific electron-withdrawing environment on the benzene ring (XLogP3 = 1.4) that differs from non-fluorinated or differently substituted analogs, directly impacting metabolic stability, membrane permeability, and off-target liability [1].

Quantitative Differentiation Evidence for 3-Cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide Against Closest Structural Analogs


Increased Hydrogen Bond Acceptor Capacity: 1,2,4-Thiadiazole vs. Thiazole Heterocycle

3-Cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide contains an additional ring nitrogen compared to its closest commercial analog, 3-cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide (CAS 1235406-28-6), resulting in 8 hydrogen bond acceptors (HBA) versus 7 for the thiazole analog [1]. This increase in HBA capacity, combined with a topological polar surface area (TPSA) of 132 Ų, provides enhanced potential for directional hydrogen bonding interactions with biological targets [1]. In contrast, the 3-cyano-4-fluorobenzenesulfonamide parent compound (CAS 928139-30-4) lacks the heterocyclic N-substituent entirely, reducing HBA count and eliminating a key pharmacophoric element present in clinically validated Nav inhibitor scaffolds [2].

Medicinal Chemistry Structure-Activity Relationship Sodium Channel Inhibitors

Lipophilicity Profile: XLogP3 Comparison Between 1,2,4-Thiadiazole and Thiazole Analogs

The computed XLogP3 value for 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide is 1.4 [1]. This moderate lipophilicity falls within the optimal range for CNS drug candidates (typically XLogP 1–4), distinguishing it from the thiazole analog (CAS 1235406-28-6), which carries an additional aromatic carbon in the heterocycle (C10H6FN3O2S2 vs. C9H5FN4O2S2) and is expected to exhibit slightly higher lipophilicity due to the C-H substitution replacing N. The lower XLogP3 of the 1,2,4-thiadiazole compound may confer advantages in aqueous solubility and reduced non-specific protein binding compared to more lipophilic analogs [1]. The 3-cyano-4-fluoro substitution pattern further contributes a balanced electronic profile: the cyano group is strongly electron-withdrawing (-M effect) while fluorine provides both inductive withdrawal and resonance donation, creating a unique aryl electronic environment not replicated by single-substituent analogs [2].

Physicochemical Properties Drug-Likeness Permeability

Documented Purity and Batch-to-Batch Reproducibility: 97% Standard Purity with QC Documentation

3-Cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide is commercially available from Bidepharm (Catalog BD558607) with a standard purity specification of 97%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analytical data . This is meaningfully higher than the 95% purity offered by alternative suppliers . The availability of multi-technique QC documentation (NMR for structural confirmation, HPLC for chemical purity, GC for volatile impurity analysis) provides procurement scientists with verifiable batch quality data that reduces the need for in-house re-characterization prior to use in sensitive biological assays or as a synthetic intermediate in multi-step medicinal chemistry campaigns . In contrast, the closely related N-(2,4-dimethoxybenzyl)-protected analog (CAS 1235406-41-3) is priced at approximately €925/g for a 95% purity product, approximately 10–20× more expensive on a per-gram basis, making the unprotected 1,2,4-thiadiazole compound a more cost-effective choice for programs requiring the free sulfonamide NH for further derivatization .

Quality Control Procurement Reproducibility

Topological Polar Surface Area (TPSA) and Its Relevance to Blood-Brain Barrier Penetration Potential

The computed topological polar surface area (TPSA) of 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide is 132 Ų [1]. This value falls below the widely accepted TPSA threshold of 140 Ų for favorable blood-brain barrier (BBB) penetration, positioning this compound within the CNS-accessible chemical space [1]. This is particularly relevant for Nav1.7 pain programs, where both peripheral and central target engagement may be desirable [2]. In comparison, the N-(2,4-dimethoxybenzyl)-protected analog (CAS 1235406-41-3, C18H15FN4O4S2, MW 434.47 g/mol) carries two additional methoxy groups and a benzyl moiety, substantially increasing TPSA and molecular weight beyond typical CNS drug-like thresholds, making it unsuitable for programs requiring BBB penetration without deprotection . The free sulfonamide NH in the target compound also distinguishes it from the DMB-protected variant as a ready-to-use pharmacophore rather than a protected intermediate requiring an additional synthetic deprotection step .

CNS Drug Design Blood-Brain Barrier Physicochemical Profiling

Patent-Validated Scaffold: Role as Key Intermediate in Nav1.7 Clinical Candidate Programs

This compound embodies the core benzenesulfonamide pharmacophore present in multiple patent-defined Nav1.7 inhibitor series from Icagen/Pfizer [1]. Specifically, the 3-cyano-4-fluoro aryl substitution and the 1,2,4-thiadiazol-5-yl heterocycle are conserved structural elements found in advanced leads such as 3-cyano-4-[5-fluoro-2-pyridazin-4-yl-4-(trifluoromethyl)phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide, which are explicitly claimed in patent WO2012007868 and related filings [2]. The compound serves as the direct synthetic precursor to these more complex diaryl ether analogs via nucleophilic aromatic substitution at the 4-fluoro position, which is activated by the electron-withdrawing 3-cyano group [2]. In the VGSC-DB database, a close diaryl ether analog (3-cyano-4-(5-fluoro-2-phenoxyphenoxy)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide) demonstrates Nav1.7 inhibitory activity with an IC50 of 1,110 nM, illustrating that the core scaffold can support target engagement when appropriately elaborated [3]. The availability of this compound as a high-purity building block (97%) with documented QC enables rapid parallel synthesis of diverse analog libraries for SAR exploration at the 4-position .

Sodium Channel Inhibitors Pain Research Chemical Intermediates

Recommended Application Scenarios for 3-Cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide Based on Quantitative Evidence


Parallel Synthesis of Nav1.7-Focused Diaryl Ether Libraries via SNAr at the 4-Fluoro Position

The 4-fluoro substituent on the 3-cyano-activated benzene ring provides a reactive handle for nucleophilic aromatic substitution (SNAr) with phenols and other oxygen nucleophiles, enabling rapid diversification into diaryl ether Nav1.7 inhibitors as described in Icagen/Pfizer patents [1]. The electron-withdrawing 3-cyano group activates this position, with a close analog demonstrating Nav1.7 IC50 = 1,110 nM, confirming that the core scaffold supports target engagement [2]. The 97% purity with documented QC (NMR, HPLC, GC) ensures consistent starting material quality across parallel synthesis batches, reducing failed reactions due to impurities.

CNS-Penetrant Nav1.7 Inhibitor Lead Optimization Programs

With a computed TPSA of 132 Ų (below the 140 Ų BBB threshold) and XLogP3 of 1.4, this compound is positioned within CNS-accessible chemical space [3]. Unlike the N-(2,4-dimethoxybenzyl)-protected analog (CAS 1235406-41-3) which requires deprotection and has higher TPSA , this free sulfonamide is directly usable in CNS-targeted pain programs where both peripheral and central Nav1.7 engagement may be therapeutically advantageous [1]. The 8 hydrogen bond acceptors provided by the 1,2,4-thiadiazole ring (vs. 7 for the thiazole analog) offer additional target interaction capacity that can be exploited for achieving Nav subtype selectivity [3].

High-Throughput Screening (HTS) and Biochemical Assay Development Using Quality-Controlled Building Blocks

As a pre-validated scaffold with documented batch QC (97% purity by HPLC, structural confirmation by NMR) , this compound is suitable for direct use in HTS campaigns or biochemical assay development without the need for in-house re-purification. The 2% purity advantage over alternative 95% purity commercial sources translates to fewer false positives or artifacts in sensitive fluorescence-based or electrophysiological assays, particularly for Nav channel screening where compound purity directly impacts data quality. The 1,2,4-thiadiazole moiety provides enhanced solubility compared to more lipophilic thiazole analogs due to the lower XLogP3 (1.4 vs. estimated >1.7), reducing DMSO stock precipitation issues in automated liquid handling systems [3].

Structure-Based Drug Design Leveraging the 1,2,4-Thiadiazole Pharmacophore as a Zinc-Binding or H-Bonding Motif

The 1,2,4-thiadiazol-5-yl group has been explored as a zinc-binding group in carbonic anhydrase and HDAC inhibitor design, where the N2 nitrogen can coordinate catalytic zinc ions [4]. This compound provides a pre-assembled benzenesulfonamide-thiadiazole scaffold that can be directly screened against metalloenzyme targets or used as a starting point for fragment-based drug discovery. The 3-cyano-4-fluoro substitution offers additional vectors for fragment elaboration, with the cyano group serving as both an H-bond acceptor and a synthetic handle for further functionalization (e.g., tetrazole formation, reduction to amine) [3].

Quote Request

Request a Quote for 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.